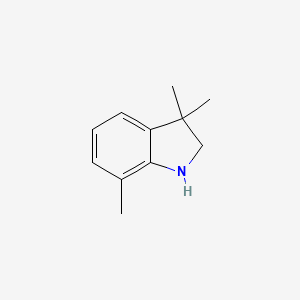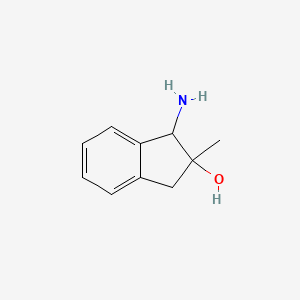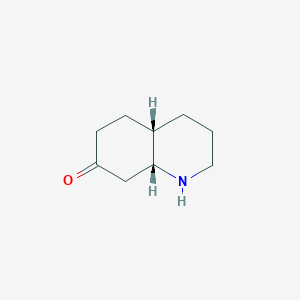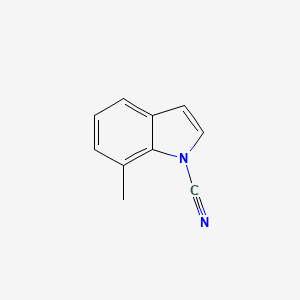
3,3,7-Trimethylindoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3,7-Trimethylindoline is an organic compound belonging to the indoline family Indolines are bicyclic compounds consisting of a benzene ring fused to a pyrrole ring The presence of three methyl groups at positions 3 and 7 distinguishes this compound from other indoline derivatives
準備方法
Synthetic Routes and Reaction Conditions: 3,3,7-Trimethylindoline can be synthesized through several methods. One common approach involves the alkylation of indoline with methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The reaction typically proceeds in the presence of a strong base like sodium hydride or potassium tert-butoxide, which facilitates the deprotonation of the indoline nitrogen, allowing for nucleophilic attack on the methylating agent.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel complexes can be employed to improve reaction rates and selectivity. The use of high-pressure reactors and automated systems ensures consistent production quality and scalability.
化学反応の分析
Types of Reactions: 3,3,7-Trimethylindoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound to its corresponding indoline derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for the introduction of various functional groups. Halogenation, nitration, and sulfonation are examples of such reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Indole derivatives.
Reduction: Indoline derivatives.
Substitution: Halogenated, nitrated, or sulfonated indoline compounds.
科学的研究の応用
3,3,7-Trimethylindoline has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of fluorescent probes and dyes for imaging and diagnostic purposes.
Medicine: Research explores its potential as a precursor for drug development, particularly in targeting specific biological pathways.
Industry: this compound is utilized in the production of specialty chemicals, polymers, and advanced materials.
作用機序
The mechanism of action of 3,3,7-Trimethylindoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various chemical reactions, influencing pathways involved in cellular processes. Detailed studies on its interaction with specific targets and pathways are ongoing to elucidate its full potential.
類似化合物との比較
- 2,3,3-Trimethylindolenine
- 1,3,3-Trimethyl-2-methyleneindoline
- 1,1,2-Trimethylbenz[e]indole
Comparison: 3,3,7-Trimethylindoline is unique due to the specific positioning of its methyl groups, which influences its chemical reactivity and physical properties. Compared to 2,3,3-Trimethylindolenine, it exhibits different reactivity patterns in substitution and oxidation reactions. The presence of the methyl group at position 7 also affects its electronic distribution, making it distinct from other indoline derivatives.
特性
分子式 |
C11H15N |
|---|---|
分子量 |
161.24 g/mol |
IUPAC名 |
3,3,7-trimethyl-1,2-dihydroindole |
InChI |
InChI=1S/C11H15N/c1-8-5-4-6-9-10(8)12-7-11(9,2)3/h4-6,12H,7H2,1-3H3 |
InChIキー |
UFXHVMRIJNWRMA-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CC=C1)C(CN2)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-[2-(Trimethylsilyl)ethyl]azetidine](/img/structure/B11918998.png)
![2-Methylbenzo[d]oxazole-7-carbaldehyde](/img/structure/B11919002.png)

![2,3-Dimethylpyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B11919014.png)
![1-Ethyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B11919020.png)


![Octahydropyrrolo[1,2-a]pyrazine hydrochloride](/img/structure/B11919038.png)

![1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B11919085.png)
